molecular formula C12H12O4 B11887040 (5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 725715-05-9

(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B11887040
CAS No.: 725715-05-9
M. Wt: 220.22 g/mol
InChI Key: UAUGVRKAAYAXKS-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene core structure.

    Methylation: The methyl group is introduced at the 3-position of the indene ring through methylation reactions.

    Oxidation: The oxidation of the indene ring to form the 1-oxo group is carried out using oxidizing agents.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group at the 2-position of the indene ring.

Industrial Production Methods

Industrial production methods for 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The process typically includes continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The hydroxyl and acetic acid groups can undergo substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indene derivatives with different functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    2-(3-Hydroxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A closely related compound with a hydroxyl group at the 3-position.

    5-Hydroxy-2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A compound with a similar structure but different substitution pattern.

Uniqueness

2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and acetic acid groups makes it a versatile compound for various applications in research and industry.

Biological Activity

(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a bicyclic organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a hydroxyl group, a ketone, and an acetic acid moiety, suggests various biological activities that merit investigation. The compound's molecular formula is C12H12O4, and it has been the subject of research due to its promising therapeutic effects.

The compound's structure allows it to participate in various biochemical reactions, facilitated by specific enzymes. This section summarizes its chemical properties and biological interactions.

PropertyValue
Molecular FormulaC12H12O4
Molecular Weight220.23 g/mol
Melting Point58 °C
SolubilitySoluble in organic solvents

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby mitigating oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. Studies suggest that it modulates key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structural similarity to other bioactive compounds suggests the possibility of effective interactions with microbial targets .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration compared to control samples, highlighting its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its role in modulating immune responses and reducing inflammation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. The docking simulations revealed high binding affinities with enzymes involved in inflammatory pathways and oxidative stress regulation, supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
2-MethylindoleIndole structure; similar ring systemAntimicrobial properties
4-HydroxycoumarinCoumarin backbone; hydroxyl groupAnticoagulant effects
5-HydroxytryptamineIndole structure; amine functional groupNeurotransmitter activity

Properties

CAS No.

725715-05-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(6-hydroxy-1-methyl-3-oxo-1,2-dihydroinden-2-yl)acetic acid

InChI

InChI=1S/C12H12O4/c1-6-9-4-7(13)2-3-8(9)12(16)10(6)5-11(14)15/h2-4,6,10,13H,5H2,1H3,(H,14,15)

InChI Key

UAUGVRKAAYAXKS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=C1C=C(C=C2)O)CC(=O)O

Origin of Product

United States

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